molecular formula C20H17N5O2S2 B2871786 3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide CAS No. 1028025-97-9

3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide

Cat. No.: B2871786
CAS No.: 1028025-97-9
M. Wt: 423.51
InChI Key: DYGVFAHNSNFLDS-UHFFFAOYSA-N
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Description

The compound 3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide features a fused imidazo[1,2-c]quinazolin core, a cyanomethyl sulfanyl group at position 5, and a propanamide side chain terminated with a thiophen-2-ylmethyl substituent. The cyanomethyl group may enhance solubility via hydrogen bonding, while the thiophene moiety could promote π-π interactions with biological targets.

Properties

IUPAC Name

3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S2/c21-9-11-29-20-24-15-6-2-1-5-14(15)18-23-16(19(27)25(18)20)7-8-17(26)22-12-13-4-3-10-28-13/h1-6,10,16H,7-8,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGVFAHNSNFLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC#N)CCC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide is a complex organic molecule with potential therapeutic applications. This compound belongs to the imidazoquinazoline class, which has been extensively studied for their biological activities, particularly in anti-cancer and antimicrobial contexts. The unique structure of this compound suggests diverse interactions with biological systems.

Molecular Structure

The molecular formula of the compound is C21H23N5O2SC_{21}H_{23}N_{5}O_{2}S with a molecular weight of approximately 409.5 g/mol. The structure includes an imidazoquinazoline core, a thiophene moiety, and a cyanomethyl sulfanyl substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H23N5O2SC_{21}H_{23}N_{5}O_{2}S
Molecular Weight409.5 g/mol
CAS Number1034129-39-9

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Studies have shown that imidazoquinazolines can inhibit cancer cell proliferation by targeting specific enzymes and pathways involved in tumor growth. For instance, compounds in this class have demonstrated IC50 values ranging from 50 µM to over 300 µM against various cancer cell lines .
  • Antimicrobial Properties : The presence of sulfur and nitrogen in the structure enhances the antimicrobial efficacy of these compounds. They have shown significant activity against both gram-positive and gram-negative bacteria .
  • Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit α-glucosidase, an enzyme critical in carbohydrate metabolism and a target for diabetes treatment. The reported IC50 values for related compounds range from 12.44 µM to 750 µM, indicating potent inhibitory effects .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various imidazoquinazoline derivatives, including those structurally related to our compound. The results indicated that modifications to the thiophene and cyanomethyl groups significantly affected the binding affinity to cancer cell targets. Specifically, derivatives with enhanced electron-withdrawing groups exhibited improved potency against breast and colon cancer cell lines.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several imidazoquinazolines were tested against Staphylococcus aureus and Escherichia coli. The results showed that the presence of a cyanomethyl group increased the antibacterial activity significantly compared to similar compounds lacking this moiety.

The biological activity of this compound is likely multifaceted:

  • Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways or signal transduction pathways relevant to cancer progression or microbial resistance.
  • Receptor Binding : Structural studies suggest that the compound could bind to specific receptors or proteins that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substitution Patterns

Imidazo[1,2-c]quinazolin Core

The target compound shares the imidazo[1,2-c]quinazolin scaffold with analogs such as:

  • 3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide (): Features a 3,4-dimethoxyphenyl ethyl group and a furylmethyl substituent.
  • N-cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide (): Includes a trifluoromethylphenyl carbamoyl group, which confers metabolic stability, and a cyclohexyl group that increases lipophilicity .

Key Differences:

  • Cyanomethyl vs. Trifluoromethylphenyl Carbamoyl: The target’s cyanomethyl group is smaller and more polar than the trifluoromethylphenyl group in , likely improving aqueous solubility but reducing metabolic resistance .
  • Thiophen-2-ylmethyl vs. Furylmethyl: Thiophene’s aromaticity may enhance binding affinity compared to furan’s less pronounced π-system .
Sulfanyl Linker and Substituents

The sulfanyl (–S–) linker at position 5 is critical for molecular flexibility and interactions.

Physicochemical and Pharmacological Implications

Property Target Compound Analog Analog
Core Structure Imidazo[1,2-c]quinazolin Imidazo[1,2-c]quinazolin Imidazo[1,2-c]quinazolin
Position 5 Substituent Cyanomethyl sulfanyl 2-oxoethyl sulfanyl Trifluoromethylphenyl carbamoyl
Terminal Group Thiophen-2-ylmethyl Furylmethyl Cyclohexyl
Predicted logP Moderate (~2.5) Higher (~3.0) High (~3.8)
Solubility Moderate (polar cyanomethyl) Low (nonpolar furan) Low (lipophilic cyclohexyl)

Activity Insights:

  • The cyanomethyl group may balance solubility and target engagement, whereas trifluoromethylphenyl () could enhance stability but reduce bioavailability .
  • Thiophene vs. furan (): Thiophene’s sulfur atom may improve binding to cysteine-rich targets (e.g., kinases) .

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